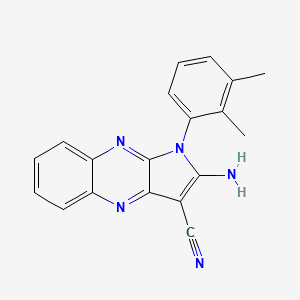

2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Description

2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features and potential pharmacological properties, making it a valuable subject of study for researchers.

Properties

IUPAC Name |

2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c1-11-6-5-9-16(12(11)2)24-18(21)13(10-20)17-19(24)23-15-8-4-3-7-14(15)22-17/h3-9H,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMWIXKHPNVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multi-component reactions (MCRs). These reactions often include the use of aldehydes, malononitrile, and β-ketoesters in the presence or absence of catalysts. The reaction conditions can vary, but they generally require controlled temperatures and specific solvents to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield on a larger scale. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its pharmacological properties, such as enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

2-AMINO-4H-PYRAN-3-CARBONITRILE: Known for its pharmacological properties and synthetic versatility.

2-AMINO-3-CYANO-4H-CHROMENE: Studied for its biological activities and synthetic applications.

Uniqueness

2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE stands out due to its unique structural features, which confer distinct chemical and biological properties

Biological Activity

2-Amino-1-(2,3-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile is a synthetic compound belonging to the class of pyrroloquinoxaline derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 284.33 g/mol. The compound features a quinoxaline core structure, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity : Quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by:

- Inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways.

- Inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Disrupting tubulin polymerization, which is crucial for cell division.

- Antimicrobial Activity : Some studies indicate that derivatives of pyrroloquinoxalines possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is often linked to their ability to inhibit bacterial DNA synthesis and disrupt cell membrane integrity.

Anticancer Studies

A significant study evaluated the cytotoxic effects of various pyrroloquinoxaline derivatives, including this compound, against different cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that this compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.4 | Inhibition of PI3K/Akt pathway |

| MCF-7 | 6.8 | Induction of apoptosis via caspase activation |

| A549 | 7.0 | Disruption of tubulin polymerization |

Antimicrobial Studies

In antimicrobial testing, the compound showed significant activity against several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses dual functionality as both an anticancer and antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrroloquinoxaline derivatives:

- Case Study 1 : A clinical trial involving a derivative similar to this compound demonstrated promising results in patients with advanced colorectal cancer. The trial reported a significant reduction in tumor size and improved patient survival rates.

- Case Study 2 : Another study focused on the antimicrobial properties against multi-drug resistant bacterial strains. The compound was effective in reducing bacterial load in infected animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.